molecular formula C8H12N4O B2689818 3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one CAS No. 2309457-51-8

3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2689818
CAS No.: 2309457-51-8
M. Wt: 180.211
InChI Key: CMHHIQBAGHPHFM-UHFFFAOYSA-N
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Description

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold is a recognized structure in medicinal chemistry for developing compounds that target the central nervous system . Derivatives based on this core have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . This mechanism is a promising therapeutic approach for restoring dysfunctional glutamatergic neurotransmission, with published studies demonstrating in vivo efficacy in preclinical models of schizophrenia . Furthermore, this versatile scaffold has also been utilized in the discovery of potent and brain-penetrant GluN2A-selective positive allosteric modulators for the N-Methyl-d-aspartate (NMDA) receptor, another high-value target for neuropsychiatric diseases . The specific derivative 3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one, with its aminomethyl functional group, presents a key intermediate for further chemical exploration and SAR studies. Researchers can leverage this compound to probe new chemical space within this pharmacologically relevant series, potentially leading to novel tools for neuroscience research. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

3-(aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-11-2-3-12-7(8(11)13)6(4-9)5-10-12/h5H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHHIQBAGHPHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=C(C=N2)CN)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization steps introduce the aminomethyl and methyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents are lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted pyrazolo[1,5-a]pyrazines with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one, exhibit significant anticancer properties. A review highlighted various pyrazole-containing compounds that demonstrate varying degrees of growth inhibition against cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 4A54926
Compound 21HCT1160.39 ± 0.06
Compound 22MCF70.01

The mechanism of action often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

StudyInhibition (%)Reference
Pyrazole Derivative A70%
Pyrazole Derivative B65%

These findings suggest that compounds like this compound could serve as potential candidates for developing new anti-inflammatory drugs.

Case Study 1: Anticancer Efficacy

In a study conducted by Wei et al., several pyrazole derivatives were synthesized and screened for their anticancer activity against A549 lung cancer cells. The most potent compound exhibited an IC50 value of 26 µM, indicating significant cytotoxicity. This study underscores the potential of pyrazole derivatives in cancer therapy and highlights the need for further exploration into their mechanisms and efficacy in vivo .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that certain compounds could significantly reduce inflammation markers in vitro. The compounds were tested in cellular models where they showed up to 70% inhibition of inflammatory responses, suggesting their viability as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one is best understood through comparison with analogs. Key differences include substituent groups, receptor affinity, pharmacokinetics, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Pharmacokinetic Properties
This compound 5-methyl, 3-aminomethyl substituent mGluR2 negative allosteric modulation; cognitive enhancement in rodents Moderate oral bioavailability; CNS penetration
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one No substituents at 3- or 5-positions Weak mGluR2 binding; baseline activity Rapid metabolism; limited efficacy
3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Iodine at 3-position Enhanced receptor binding affinity Prolonged half-life due to halogen
3-(Hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Hydroxymethyl (-CH2OH) at 3-position Reduced mGluR2 activity compared to aminomethyl analog Higher solubility; shorter half-life
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one Amino group at 2-position instead of 3-aminomethyl Selective binding to non-mGluR targets Poor CNS penetration
5-Methyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Ferrocenyl group at 2-position Apoptosis induction in cancer cells Metal complex enhances stability

Key Findings:

Substituent Effects: The aminomethyl group at position 3 optimizes mGluR2 binding and CNS activity compared to hydroxymethyl or halogenated analogs . Halogenation (e.g., iodine at position 3) increases receptor affinity but may reduce metabolic stability .

Positional Isomerism: Moving the amino group from position 3 to 2 (as in 2-amino-5-methyl analog) shifts activity away from mGluR2, underscoring the importance of substituent placement .

Therapeutic Scope :

  • Ferrocenyl derivatives (e.g., 5-methyl-2-ferrocenyl) exhibit anticancer properties, demonstrating the scaffold’s versatility beyond neurology .

Pharmacokinetics: Aminomethyl substitution balances solubility and blood-brain barrier penetration, making it superior to polar groups like hydroxymethyl .

Research Implications

The compound’s unique profile positions it as a lead candidate for mGluR2-targeted therapies. Future studies should explore:

  • Structure-Activity Relationships (SAR): Systematic modifications to the aminomethyl group (e.g., alkylation, acetylation).
  • Clinical Translation : Toxicity profiling and formulation optimization for CNS delivery.
  • Cross-Reactivity : Screening against related receptors (e.g., mGluR3) to ensure selectivity.

Biological Activity

3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its role as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2), as well as its anticancer properties and other relevant pharmacological effects.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}N4_{4}O
  • CAS Number : 1196154-25-2
  • Molecular Weight : 178.19 g/mol

Research indicates that this compound functions primarily as a negative allosteric modulator of mGluR2 receptors. This modulation is crucial in regulating glutamatergic neurotransmission in the central nervous system (CNS), which is implicated in various neurological disorders such as anxiety, depression, and schizophrenia .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. The following table summarizes findings from various studies on its cytotoxic effects against different cancer cell lines:

Cell LineIC50_{50} (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
Hep-23.25
P81517.82

These results indicate that the compound exhibits promising anticancer activity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

Neuropharmacological Effects

As a negative allosteric modulator of mGluR2, this compound has been shown to influence synaptic transmission and plasticity in the CNS. Its modulation of glutamate signaling may provide therapeutic benefits in conditions characterized by excessive glutamatergic activity .

Case Studies

  • Study on mGluR2 Modulation :
    • A study demonstrated that compounds similar to this compound effectively reduced mGluR2 receptor activity in vitro. This reduction correlated with decreased neuronal excitability and may have implications for treating anxiety and mood disorders .
  • Antitumor Activity Evaluation :
    • In another investigation focusing on pyrazolo derivatives, the compound was assessed for its ability to induce apoptosis in cancer cells. The study found that it significantly inhibited cell proliferation and induced apoptotic pathways in MCF7 and NCI-H460 cell lines .

Q & A

Advanced Research Question

  • ADMET prediction : Tools like SwissADME calculate logP (~1.8) and topological polar surface area (TPSA ~75 Ų), suggesting moderate blood-brain barrier permeability .
  • Metabolism : CYP3A4-mediated oxidation of the 5-methyl group is a major clearance pathway, validated via liver microsomal assays .

How are in vitro vs. in vivo discrepancies in efficacy addressed during preclinical development?

Advanced Research Question

  • Pharmacokinetic profiling : Plasma protein binding (>90%) reduces free drug availability in vivo.
  • Prodrug strategies : Esterification of the aminomethyl group enhances oral bioavailability (e.g., tert-butyl carbamate derivatives) .

What functionalization strategies enable diversification of the pyrazolo-pyrazine core?

Advanced Research Question

  • Position 7 modification : Electrophilic substitution with nitro or methoxy groups via Ullmann or Buchwald-Hartwig coupling .
  • Ring expansion : Reaction with Meldrum’s acid generates imidazo-pyrazinones, expanding scaffold diversity .

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